Cas no 18285-71-7 (Lecithindilauroyl)

Lecithindilauroyl structure
Lecithindilauroyl structure
Product Name:Lecithindilauroyl
CAS-nummer:18285-71-7
MF:C32H64NO8P
MW:621.826231956482
CID:907078
PubChem ID:65262
Update Time:2025-04-19

Lecithindilauroyl Chemische en fysische eigenschappen

Naam en identificatie

    • Lecithindilauroyl
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
    • 3,3'-Thiodipropionic acid dilauryl ester
    • Antiox L
    • didodecyl 3,3'-thiodipropionate
    • didodecyl thiodipropionate
    • Dilauroylphosphatidylcholine
    • dilauryl
    • dilauryl 3,3'-thiodipropionate
    • dilaurylphosphatidylcholine
    • dilaurylthiodipropionate
    • DLT
    • DLTDP
    • DLTP
    • DMPTP
    • Lusmit
    • milbanf
    • tyoxb
    • 1,2-Dlpc
    • 1,2-dilauroylphosphatidylcholine
    • 1,2-dilauroyl-sn-glycero-3-phosphocholine(1+)
    • 3,5,9-Trioxa-4-phosphaheneicosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-((1-oxododecyl)oxy)-, inner salt, 4-oxide
    • EINECS 242-482-7
    • SCHEMBL2733848
    • IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • J-011645
    • DTXSID30939637
    • 1,2-Dilauroyl-rac-glycero-3-phosphocholine
    • 127641-86-5
    • rac-1,2-dilauroyl-glycero-3-phospho-choline
    • 1,2-Dilauroyl-sn-glycero-3-phosphatidylcholine
    • J-011981
    • 18656-40-1
    • DL-alpha-phosphatidylcholine,dilauroyl
    • 1,2-Didodecanoyl-rac-glycero-3-phosphocholine
    • DLPC;L-beta,gamma-Dilauroyl-alpha-lecithin
    • (1)-(7-Lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
    • DL-beta,gamma-Dilauroyl-alpha-lecithin
    • 2,3-Bis(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
    • 18285-71-7
    • 2,3-Bis(dodecanoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
    • MFCD00043210
    • DB-215774
    • DL-,-Dilauroyl--lecithin
    • Inchi: 1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3
    • InChI-sleutel: IJFVSSZAOYLHEE-UHFFFAOYSA-N
    • LACHT: P(=O)([O-])(OCC(COC(CCCCCCCCCCC)=O)OC(CCCCCCCCCCC)=O)OCC[N+](C)(C)C

Berekende eigenschappen

  • Exacte massa: 621.43722
  • Monoisotopische massa: 621.43695500g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 8
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 32
  • Complexiteit: 705
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 9.1
  • Topologisch pooloppervlak: 111Ų

Experimentele eigenschappen

  • PSA: 111.19
Aanbevolen leveranciers
Henan Dongyan Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie